

# Spectroscopic Profile of 2-Bromo-3-fluoropropionic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-3-fluoropropionic acid

Cat. No.: B176237

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-bromo-3-fluoropropionic acid**, a key building block in synthetic organic chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound.

## Introduction

**2-Bromo-3-fluoropropionic acid** is a halogenated carboxylic acid with significant potential in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for diverse chemical transformations. Accurate spectroscopic characterization is paramount for its use in research and development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-bromo-3-fluoropropionic acid** and provides standardized experimental protocols for data acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromo-3-fluoropropionic acid** based on its molecular structure and established spectroscopic principles.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~11-13	Singlet (broad)	1H	-	-COOH
~4.6-4.9	Doublet of Doublets	1H	$J(\text{H-F}) \approx 47$ , $J(\text{H-H}) \approx 5$	-CH(Br)-
~4.8-5.1	Doublet of Triplets	2H	$J(\text{H-F}) \approx 47$ , $J(\text{H-H}) \approx 5$	-CH <sub>2</sub> (F)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170-175	-COOH
~78-82 (doublet, $J(\text{C-F}) \approx 180\text{-}200$ Hz)	-CH <sub>2</sub> (F)
~40-45 (doublet, $J(\text{C-F}) \approx 20\text{-}25$ Hz)	-CH(Br)-

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-F stretch
600-700	Medium	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z Ratio	Relative Intensity	Assignment
170/172	~1:1	[M] <sup>+</sup> (Molecular Ion, due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
151/153	Variable	[M-OH] <sup>+</sup>
125/127	Variable	[M-COOH] <sup>+</sup>
91	Variable	[M-Br] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary based on the specific instrumentation used.

### NMR Spectroscopy

A sample of **2-bromo-3-fluoropropionic acid** (~10-20 mg) is dissolved in a deuterated solvent (~0.7 mL), such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used.

### IR Spectroscopy

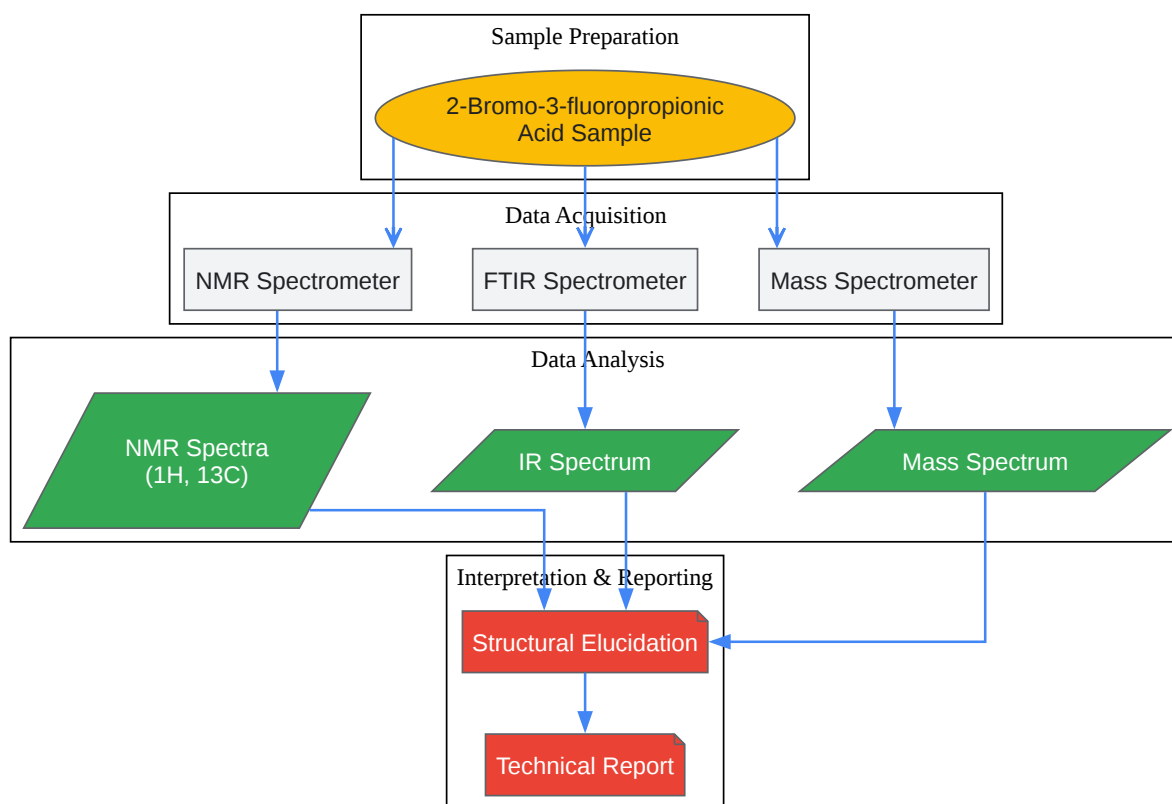
An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, a small amount of the sample is introduced into the ion source, and the resulting fragments are analyzed. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.

## Visualizations

### Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

### Predicted NMR Correlations

Caption: Predicted  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  NMR correlations.

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